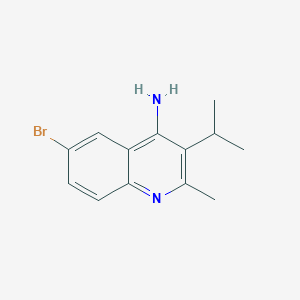

6-Bromo-3-isopropyl-2-methylquinolin-4-amine

Description

Properties

Molecular Formula |

C13H15BrN2 |

|---|---|

Molecular Weight |

279.18 g/mol |

IUPAC Name |

6-bromo-2-methyl-3-propan-2-ylquinolin-4-amine |

InChI |

InChI=1S/C13H15BrN2/c1-7(2)12-8(3)16-11-5-4-9(14)6-10(11)13(12)15/h4-7H,1-3H3,(H2,15,16) |

InChI Key |

HYYQJGMJUKPGGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-isopropyl-2-methylquinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-isopropyl-2-methylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound falls within the broader category of quinoline derivatives, which are known for their pharmacological properties. Quinoline and its derivatives have been extensively studied for their potential as therapeutic agents against various diseases.

Antimicrobial Activity

Research indicates that compounds similar to 6-bromo-3-isopropyl-2-methylquinolin-4-amine exhibit notable antimicrobial properties. For instance, studies have shown that certain arylated quinoline carboxylic acids demonstrate activity against Mycobacterium tuberculosis, both in replicating and non-replicating states . These findings suggest that derivatives of this compound could be explored for their potential as anti-tuberculosis agents.

Antimalarial and Antiviral Properties

The structural framework of quinolines has been linked to antimalarial activity, particularly in compounds like chloroquine and amodiaquine. These compounds have also been investigated for their efficacy against viral infections such as Ebola and Marburg viruses . Given the structural similarities, this compound may also possess similar bioactivity.

Anticancer Research

Recent studies have highlighted the potential of quinoline derivatives in cancer treatment. The compound has been evaluated for its anticancer activity, showing promise in inhibiting cancer cell proliferation. For example, methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates derived from quinoline structures have demonstrated significant anticancer effects . This suggests that this compound could be a candidate for further investigation in oncology.

Table: Summary of Biological Activities of Quinoline Derivatives

Mechanism of Action

The mechanism of action of 6-Bromo-3-isopropyl-2-methylquinolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include brominated quinolines with variations in substituent type, position, and functional groups (Table 1).

Physicochemical Properties

- pKa and Solubility : Acetamide derivatives in exhibit pKa values between 5.2–6.9, influenced by electron-withdrawing groups (e.g., cyanamido). The target compound’s amine group (pKa ~9–10) likely confers higher basicity, affecting protonation and solubility in physiological conditions.

- Lipophilicity : The isopropyl and methyl groups enhance logP compared to methoxy- or nitro-substituted analogues, favoring passive diffusion across biological membranes .

Biological Activity

6-Bromo-3-isopropyl-2-methylquinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 251.14 g/mol. The structure consists of a quinoline core modified with bromine and isopropyl groups, which may influence its biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 µg/mL .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies revealed that it induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were approximately 12 µM and 15 µM, respectively, indicating moderate cytotoxicity .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways critical for cell survival and proliferation. It may act as an inhibitor of topoisomerases or other kinases involved in cancer cell growth .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of quinoline derivatives included this compound. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values, confirming its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent increase in apoptotic cells as measured by flow cytometry, supporting its role as a potential anticancer agent .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers design a feasible synthetic route for 6-Bromo-3-isopropyl-2-methylquinolin-4-amine?

- Methodological Answer : Retrosynthetic analysis using databases like PISTACHIO , REAXYS , and BKMS_METABOLIC is critical. For example, prioritize precursors with high plausibility scores (>0.01) and relevance heuristics to minimize side reactions. Template-based approaches (e.g., ring closure strategies for quinoline cores) are recommended. Validate intermediates via LC-MS and H NMR .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use NMR to confirm the quinoline backbone and substituent positions (e.g., bromo at C6, isopropyl at C3). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity (>98%), employ HPLC with UV detection at 254 nm, referencing protocols for structurally similar compounds like 6-Bromo-1H-indazol-4-amine .

Q. How does the bromo substituent influence the compound’s stability under varying storage conditions?

- Methodological Answer : Bromine’s electronegativity increases susceptibility to photodegradation. Store solutions in amber vials at 2–8°C, as demonstrated for analogs like 6-Bromo-1H-indazol-4-amine. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) are recommended .

Q. What are the initial steps for assessing biological activity of this compound?

- Methodological Answer : Screen against kinase targets (e.g., p38 MAPK) using competitive binding assays, referencing inhibitors like SB-202190. Use HEK293 or RAW264.7 cell lines for cytokine suppression studies. IC values should be cross-validated with SPR (surface plasmon resonance) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from stereochemical impurities or assay conditions. Re-evaluate enantiomeric purity via chiral HPLC. Compare results under standardized conditions (e.g., ATP concentration in kinase assays). Cross-reference with crystallographic data (e.g., Olex2-refined structures) to confirm binding poses .

Q. What strategies optimize regioselectivity during bromination of the quinoline core?

- Methodological Answer : Use NBS (N-bromosuccinimide) in DMF at 0°C to favor C6 bromination. Computational modeling (DFT calculations) predicts electron density distribution, guiding solvent and catalyst selection. Compare with 6-chloro-2-methylquinolin-4-amine synthesis for mechanistic insights .

Q. How to validate crystallographic data for structural confirmation?

- Methodological Answer : Employ ShelXL for refinement and Olex2 for structure solution. Validate bond lengths/angles against CSD (Cambridge Structural Database) entries. For example, the C-Br bond in 6-Bromo-N-(2-methyl-2H-benzo[d]triazol-5-yl)quinolin-4-amine should measure 1.89–1.92 Å .

Q. What computational methods predict interactions with Mycobacterium tuberculosis targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the enoyl-ACP reductase (InhA) structure (PDB: 4TZK). Compare binding energies with known inhibitors like isoniazid. MD simulations (AMBER) assess stability of the bromo-isopropyl moiety in the hydrophobic pocket .

Q. How to address low yields in cross-coupling reactions involving the isopropyl group?

- Methodological Answer : Steric hindrance from the isopropyl group requires bulky ligands (e.g., XPhos) in Pd-catalyzed couplings. Optimize solvent polarity (e.g., toluene/DMF mixtures) and temperature (80–100°C). Monitor reaction progress via TLC with fluorescent indicator .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.